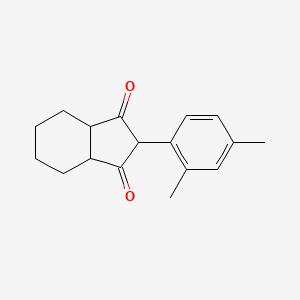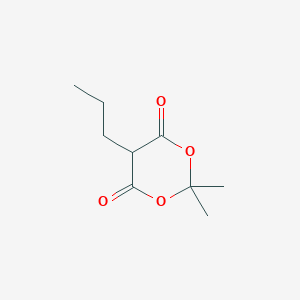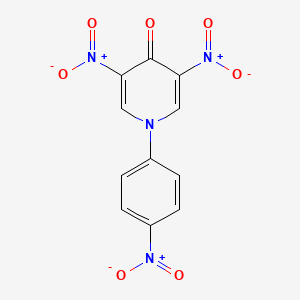
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-Phenylindene: Another indene derivative with similar chemical properties.
2-Methylindene: A compound with a similar structure but different substituents.
2,4-Dimethylphenylindene: A closely related compound with similar functional groups.
Uniqueness
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties
属性
| 80036-11-9 | |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione |
InChI |
InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3 |
InChI 键 |
NOCKITYDZOVXKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)

